

Thiamphenicol glycinate chemical structure and properties

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Compound of Interest

Compound Name: *Thiamphenicol Glycinate*

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Thiamphenicol Glycinate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies related to **thiamphenicol glycinate**. **Thiamphenicol glycinate** is the glycine ester of thiamphenicol, a broad-spectrum antibiotic. The esterification enhances the water solubility of the parent compound, making it suitable for parenteral administration.

Chemical Structure and Properties

Thiamphenicol glycinate is a synthetic antibiotic derived from thiamphenicol. The hydrochloride salt is the common pharmaceutical form.

Chemical Structure:

[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-methylsulfonylphenyl)propyl] 2-aminoacetate;hydrochloride[1][2]

The structure of **thiamphenicol glycinate** hydrochloride is characterized by a central propanediol backbone, similar to chloramphenicol, but with a methylsulfonyl group replacing the nitro group on the phenyl ring. The primary hydroxyl group is esterified with glycine.

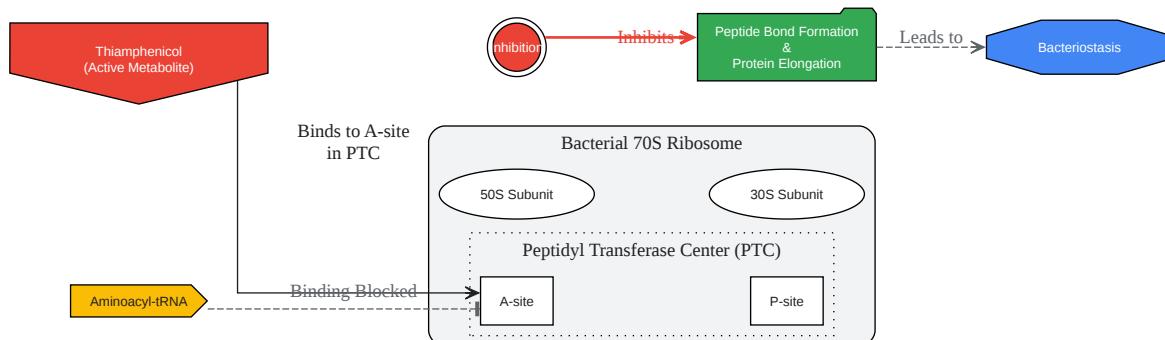
Physicochemical Properties of **Thiamphenicol Glycinate** Hydrochloride:

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₉ Cl ₃ N ₂ O ₆ S	[1] [2]
Molecular Weight	449.7 g/mol	[1] [2]
CAS Number	2611-61-2	[1] [3]
Appearance	White to off-white solid	[4]
Melting Point	184-185 °C	[5]
Solubility	Soluble in water. Soluble in DMSO (250 mg/mL).	[4] [6]
pKa (Predicted)	11.05 ± 0.46 (for the parent thiamphenicol)	[7]
Hydrogen Bond Donor Count	4	[1]
Hydrogen Bond Acceptor Count	7	[1]
Rotatable Bond Count	9	[1]

Mechanism of Action

Thiamphenicol glycinate is a prodrug that is rapidly hydrolyzed in vivo by esterases to release its active metabolite, thiamphenicol. Thiamphenicol exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.

The mechanism involves the binding of thiamphenicol to the 50S subunit of the bacterial 70S ribosome. This binding occurs at the peptidyl transferase center, sterically blocking the binding of the aminoacyl-tRNA to the A-site. Consequently, the formation of peptide bonds is inhibited, leading to the cessation of protein elongation and bacterial growth. Due to its selectivity for the 70S ribosome, thiamphenicol has a lesser effect on eukaryotic 80S ribosomes, which contributes to its therapeutic index.



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Mechanism of action of thiamphenicol at the bacterial ribosome.

Pharmacokinetic Properties

Thiamphenicol glycinate is rapidly converted to thiamphenicol after intravenous administration. The pharmacokinetic parameters have been studied in various species, including humans.

Pharmacokinetic Parameters of **Thiamphenicol Glycinate** and Thiamphenicol in Humans (Single IV Infusion):

Parameter	500 mg Dose	1000 mg Dose	1500 mg Dose
Thiamphenicol			
Glycinate			
$t_{1/2\alpha}$ (min)	1.6	1.7	3.5
$t_{1/2\beta}$ (min)	20.3	20.6	18.8
Vc (L)	5.43	3.93	3.95
CL (L/min)	0.57	0.78	0.63
AUC ₀₋₁ ($\mu\text{g}\cdot\text{min}/\text{mL}$)	849.1 ± 100.3	1305.2 ± 301.8	2315.9 ± 546.9
Thiamphenicol (Active Metabolite)			
AUC ₀₋₁ ($\mu\text{g}\cdot\text{min}/\text{mL}$)	4509.0 ± 565.9	7506.5 ± 1112.4	12613.3 ± 2779.8

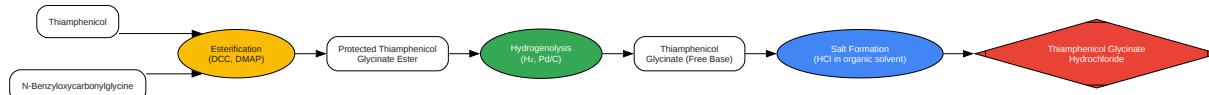
$t_{1/2\alpha}$: Distribution half-life, $t_{1/2\beta}$: Elimination half-life, Vc: Volume of the central compartment, CL: Clearance, AUC: Area under the curve.

Experimental Protocols

Synthesis of Thiamphenicol Glycinate Hydrochloride

A common method for the synthesis of **thiamphenicol glycinate** involves the esterification of thiamphenicol with a protected glycine, followed by deprotection and salt formation. A patented method describes the reaction of thiamphenicol with N-benzyloxycarbonylglycine in the presence of a condensing agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting protected ester is then deprotected via hydrogenolysis to remove the benzyloxycarbonyl group, followed by treatment with hydrochloric acid to yield **thiamphenicol glycinate** hydrochloride.

Illustrative Synthesis Workflow:



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General workflow for the synthesis of **thiamphenicol glycinate** hydrochloride.

High-Performance Liquid Chromatography (HPLC) for Analysis

A stability-indicating HPLC method is crucial for the quantitative analysis of **thiamphenicol glycinate** and its degradation products.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer at pH 4.0) in a ratio of approximately 30:70 (v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40°C.
- Detection Wavelength: 230 nm.
- Injection Volume: 20 μ L.

Sample Preparation:

- Standard Solutions: Prepare stock solutions of **thiamphenicol glycinate** hydrochloride and any known impurities or degradation products in the mobile phase.

- Sample Solutions: Dilute the drug product or dissolve the drug substance in the mobile phase to a suitable concentration.
- Filtration: Filter all solutions through a 0.45 μm membrane filter before injection.

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of **thiamphenicol glycinate** and to develop a stability-indicating analytical method.

General Protocol:

- Acid Hydrolysis: Dissolve the drug substance in 0.1 M HCl and reflux for a specified period. Neutralize the solution before analysis.
- Base Hydrolysis: Dissolve the drug substance in 0.1 M NaOH and reflux for a specified period. Neutralize the solution before analysis.
- Oxidative Degradation: Treat a solution of the drug substance with 3-30% hydrogen peroxide at room temperature for a specified period.
- Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 60-80°C) for a specified period. Also, subject a solution of the drug to thermal stress.
- Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV and visible light (as per ICH Q1B guidelines).

Analysis of Stressed Samples:

Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug and from each other. Peak purity analysis of the parent drug peak in the stressed samples should be performed to confirm its homogeneity.

This guide provides a foundational understanding of **thiamphenicol glycinate** for research and development purposes. For specific applications, further validation of the described methods is recommended.

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